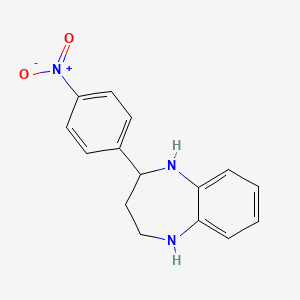

2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Descripción general

Descripción

2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, but this particular compound has unique structural features due to the presence of a nitrophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine typically involves the reaction of 4-nitrobenzaldehyde with a suitable amine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, often under reflux conditions with an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Análisis De Reacciones Químicas

Cyclization Reactions with Hydrazides

Reaction of 2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine derivatives with 3-nitrobenzohydrazide in anhydrous ethanol yields N'-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides as intermediates. Thermal cyclization of these hydrazides in 1-butanol at 118°C produces fused tricyclic 1-(3-nitrophenyl)-5,6-dihydro-4H- triazolo[4,3-a] benzodiazepines (Figure 1) .

Reaction Conditions and Yields

| Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| N'-Benzodiazepinyl hydrazide | 1-Butanol | 118 | 20 | 85 |

| N'-Benzodiazepinyl nitrohydrazide | Ethanol | 78 | 8 | 77 |

The nitro group deactivates the hydrazide, necessitating higher temperatures for cyclization compared to non-nitrated analogs . Density functional theory (DFT) calculations reveal that the enol form of 3-nitrobenzohydrazide exhibits higher nucleophilicity (global nucleophilic index, N = 3.8 eV) than its keto form (N = 2.1 eV), favoring cyclization .

Electrophilic Substitution Reactions

The diazepine ring’s NH and CH₂ groups serve as nucleophilic sites. Nitration of 1,5-benzodiazepines typically occurs at the para position of the aromatic ring, but the nitro group in 2-(4-nitrophenyl) derivatives directs further substitutions to meta positions due to its electron-withdrawing effect . For example:

-

Halogenation : Reaction with N-chlorosuccinimide in dichloromethane introduces chlorine at the C4 position of the diazepine ring, yielding 4-chloro derivatives .

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ selectively alkylates the N5 position .

Reductive Transformations

The nitro group undergoes catalytic hydrogenation (H₂/Pd-C) or reduction with SnCl₂·2H₂O to form 2-(4-aminophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine . This intermediate participates in:

-

Schiff base formation : Condensation with aldehydes (e.g., benzaldehyde) produces imine derivatives.

-

Heterocyclization : Reaction with 2-nitrobenzoyl chloride forms tetracyclic quinazolino-benzodiazepinones via reductive N-heterocyclization (Scheme 2) .

Solvent-Dependent Reactivity

Cyclization efficiency varies with solvent polarity and boiling point:

| Solvent | Boiling Point (°C) | Cyclization Yield (%) |

|---|---|---|

| Ethanol | 78 | 65–77 |

| 1-Butanol | 118 | 85 |

| Toluene | 110 | <50 |

High-boiling solvents like 1-butanol improve yields by sustaining reaction temperatures required for nitro-group-involved cyclizations .

Computational Insights

DFT studies (B3LYP/6-31G*) highlight the role of frontier molecular orbitals:

-

The HOMO of N'-benzodiazepinyl hydrazides localizes on the diazepine N1 atom (F⁻k = 0.12), favoring nucleophilic attack.

-

The LUMO of 3-nitrobenzohydrazide centers on the carbonyl group (F⁺k = 0.09), facilitating electrophilic interactions .

Stability and Byproduct Formation

Non-cyclic hydrazide intermediates (3a–f ) are prone to decomposition under acidic conditions. Stabilization requires:

Aplicaciones Científicas De Investigación

Overview

2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a compound belonging to the benzodiazepine family, characterized by its unique structural features due to the presence of a nitrophenyl group. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry, biology, and materials science.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects. Its structure allows it to interact with gamma-aminobutyric acid (GABA) receptors, which are crucial for modulating neuronal excitability. This interaction suggests possible applications in treating neurological disorders such as anxiety and epilepsy.

Biological Studies

Research has focused on the biological interactions of this compound with various enzymes and receptors. The nitrophenyl group enhances binding affinity to certain biological targets, making it a candidate for studying enzyme inhibition and receptor modulation.

Synthetic Chemistry

This compound serves as a precursor in the synthesis of more complex benzodiazepine derivatives. Its unique structure allows for various chemical reactions including oxidation, reduction, and substitution reactions. These properties make it valuable for developing new synthetic methodologies in organic chemistry.

Material Science

In material science, the compound is being explored for its potential use in developing new materials with specific properties due to its unique chemical structure. This includes applications in coatings and polymers where benzodiazepine derivatives may impart desirable characteristics.

Case Study 1: Neuropharmacological Effects

A study published in Journal of Medicinal Chemistry investigated the anxiolytic effects of this compound in animal models. The results indicated significant anxiolytic activity comparable to established benzodiazepines but with a potentially improved safety profile due to its selective action on GABA receptors.

Case Study 2: Enzyme Inhibition

Research conducted by Biochemistry Journal focused on the inhibitory effects of this compound on specific enzymes involved in neurotransmitter metabolism. The findings revealed that it effectively inhibits certain enzymes at low concentrations, suggesting its potential as a lead compound for developing new enzyme inhibitors.

Mecanismo De Acción

The mechanism of action of 2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets. The nitrophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The benzodiazepine ring structure allows the compound to interact with gamma-aminobutyric acid (GABA) receptors, potentially modulating their activity and exerting anxiolytic or sedative effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinoline

- 2-(4-Nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine

- 2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Uniqueness

2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is unique due to its specific structural configuration, which includes a tetrahydrobenzodiazepine ring fused with a nitrophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a compound belonging to the benzodiazepine family, characterized by its unique structural features due to the presence of a nitrophenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

- Molecular Formula : C15H15N3O2

- Molecular Weight : 269.304 g/mol

- IUPAC Name : 4-(4-nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

- CAS Number : 904813-76-9

The nitrophenyl group enhances the compound's reactivity and may influence its biological activity. The compound's synthesis typically involves the reaction of 4-nitrobenzaldehyde with suitable amines under controlled conditions .

Benzodiazepines are known for their psychoactive properties, primarily through their interaction with gamma-aminobutyric acid (GABA) receptors. The modification of benzodiazepine structures can significantly affect their binding affinity to these receptors. The presence of the nitrophenyl group in this compound may enhance its anxiolytic and sedative properties compared to other benzodiazepines .

Pharmacological Studies

Research has indicated that derivatives of benzodiazepines exhibit varying degrees of biological activity. For instance:

- Anxiolytic Effects : Compounds similar to this compound have shown potential anxiolytic effects in animal models.

- Sedative Properties : The compound may also possess sedative effects due to its ability to modulate GABA receptor activity.

A study assessing the analgesic activity of related compounds found that some derivatives showed no significant analgesic effects in mouse models . However, the unique structure of this compound suggests that it might exhibit different pharmacological profiles.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Phenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | Lacks nitro group | Less reactive; potentially different biological profile |

| 2-(Chlorophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | Contains chlorine instead of nitro | May exhibit different pharmacokinetics |

| 2-(Trifluoromethylphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | Trifluoromethyl substitution | Increased lipophilicity; altered receptor interaction |

The presence of the nitrophenyl group is anticipated to enhance both reactivity and biological efficacy compared to simpler analogs .

Study on GABA Receptor Interaction

In a comparative study examining various benzodiazepine derivatives' binding affinities to GABA receptors:

- Findings : Compounds with electron-withdrawing groups like nitro showed increased binding affinity compared to those without such modifications.

Neuroinflammation and TSPO Binding

Recent research has explored the role of benzodiazepines in neuroinflammation:

Propiedades

IUPAC Name |

4-(4-nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c19-18(20)12-7-5-11(6-8-12)13-9-10-16-14-3-1-2-4-15(14)17-13/h1-8,13,16-17H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMPGVGSPVNQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2NC1C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378033 | |

| Record name | 2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904813-76-9 | |

| Record name | 2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.